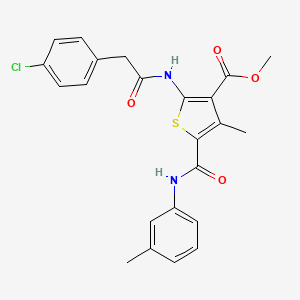![molecular formula C42H51ClN6O6 B12066664 3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide](/img/structure/B12066664.png)
3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ensemble Compound 159 is a peptide inhibitor of interleukin-17A (IL-17A). This compound is known for its ability to bind to IL-17A and inhibit the formation of the IL-17A–IL-17RA complex. It has shown efficacy in various assays, including enzyme-linked immunosorbent assay (ELISA), HT29-GROα cell-based functional assay, rheumatoid arthritis synovial fibroblast assay, and surface plasmon resonance-based biophysical binding assessment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ensemble Compound 159 involves multiple steps, starting with the preparation of the peptide backbone. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The final product is obtained after cleavage from the resin and purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Ensemble Compound 159 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale HPLC systems is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ensemble Compound 159 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is also involved in binding interactions with IL-17A, which can be considered a type of non-covalent interaction.
Common Reagents and Conditions
Peptide Synthesis: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA) are commonly used.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Purification: HPLC with appropriate solvents (e.g., acetonitrile, water) is used for purification.
Major Products Formed
The major product formed is Ensemble Compound 159 itself, which is a peptide with a specific sequence designed to inhibit IL-17A .
Scientific Research Applications
Ensemble Compound 159 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and binding interactions.
Biology: Employed in assays to investigate the role of IL-17A in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases involving IL-17A, such as rheumatoid arthritis.
Industry: Utilized in the development of new peptide-based inhibitors and therapeutic agents.
Mechanism of Action
Ensemble Compound 159 exerts its effects by binding to IL-17A and inhibiting the formation of the IL-17A–IL-17RA complex. This inhibition prevents the downstream signaling pathways mediated by IL-17A, which are involved in inflammatory responses. The compound’s binding affinity and specificity for IL-17A are critical for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Ensemble Compound 158: Another peptide inhibitor of IL-17A with a slightly different sequence.
Ensemble Compound 160: A peptide inhibitor targeting a different cytokine but with similar structural features.
Uniqueness
Ensemble Compound 159 is unique due to its high binding affinity for IL-17A and its ability to inhibit the IL-17A–IL-17RA complex formation effectively. Its efficacy in various assays and potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C42H51ClN6O6 |
|---|---|
Molecular Weight |
771.3 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide |
InChI |
InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52) |
InChI Key |
HSTNEKZTSOZTDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


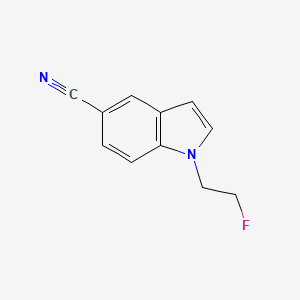
![6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12066585.png)

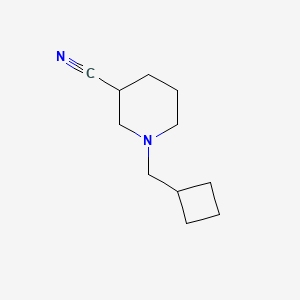


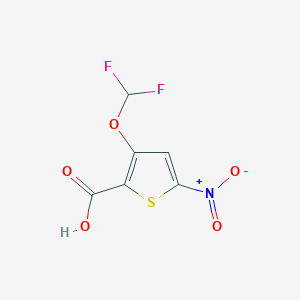
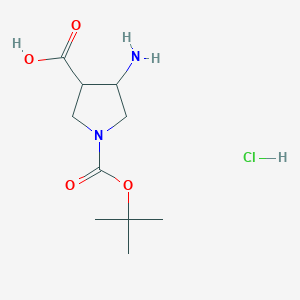
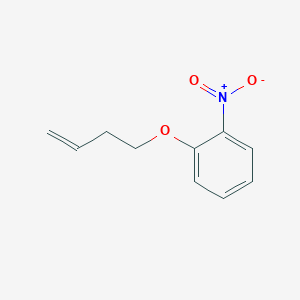


![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one](/img/structure/B12066648.png)
![Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride](/img/structure/B12066657.png)
